molecular formula C13H10N2O3 B1660669 9H-Carbazole-9-methanol, 3-nitro- CAS No. 81326-64-9

9H-Carbazole-9-methanol, 3-nitro-

Cat. No.: B1660669
CAS No.: 81326-64-9
M. Wt: 242.23 g/mol
InChI Key: ASUDFRIQMUWKAH-UHFFFAOYSA-N
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Description

9H-Carbazole-9-methanol, 3-nitro- is a nitrogen-containing aromatic heterocyclic compound It is a derivative of carbazole, which is known for its versatile functionalization and unique optical properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9H-Carbazole-9-methanol, 3-nitro- typically involves the nitration of 9H-Carbazole-9-methanol. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to avoid over-nitration .

Industrial Production Methods: Industrial production of this compound may involve large-scale nitration processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

9H-Carbazole-9-methanol, 3-nitro- has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and polymers.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 9H-Carbazole-9-methanol, 3-nitro- involves its interaction with various molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The compound’s aromatic structure allows it to intercalate with DNA, potentially affecting gene expression and cellular functions .

Comparison with Similar Compounds

    9H-Carbazole: The parent compound with a similar aromatic structure but without the nitro and methanol groups.

    9H-Carbazole-9-methanol: Similar structure but lacks the nitro group.

    3-Nitrocarbazole: Similar structure but lacks the methanol group.

Uniqueness: 9H-Carbazole-9-methanol, 3-nitro- is unique due to the presence of both the nitro and methanol groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups allows for a broader range of chemical modifications and applications compared to its analogs.

Properties

IUPAC Name

(3-nitrocarbazol-9-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O3/c16-8-14-12-4-2-1-3-10(12)11-7-9(15(17)18)5-6-13(11)14/h1-7,16H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASUDFRIQMUWKAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(N2CO)C=CC(=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20416801
Record name 9H-Carbazole-9-methanol, 3-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20416801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81326-64-9
Record name 9H-Carbazole-9-methanol, 3-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20416801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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